molecular formula C8H18O4 B8229455 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol CAS No. 92144-80-4

3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol

Cat. No. B8229455
CAS RN: 92144-80-4
M. Wt: 178.23 g/mol
InChI Key: JPZKLYYSRLFPCF-UHFFFAOYSA-N
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Description

“3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol” is a linker consisting of two terminal hydroxyl groups . The partial PEG chain increases the water solubility of a compound in aqueous media . The hydroxyl groups enable further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

The molecular formula of “3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol” is C8H18O4 . It has a molecular weight of 178.23 . The structure consists of a propyl chain with two terminal hydroxyl groups, and a partial PEG chain that increases the water solubility of a compound in aqueous media .


Chemical Reactions Analysis

As for the chemical reactions, the hydroxyl groups in “3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol” enable further derivatization or replacement with other reactive functional groups . This suggests that it can participate in various chemical reactions involving these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol” include a molecular weight of 178.23 and a molecular formula of C8H18O4 . It is known to increase the water solubility of a compound in aqueous media .

properties

IUPAC Name

3-[2-(3-hydroxypropoxy)ethoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZKLYYSRLFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276641
Record name 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol

CAS RN

92144-80-4
Record name 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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